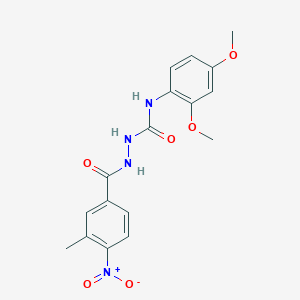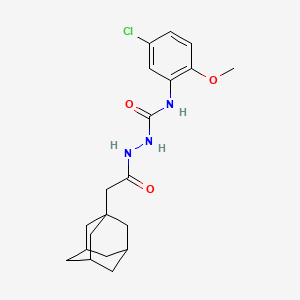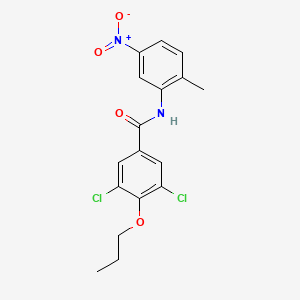![molecular formula C14H20ClNOS B4116844 2-[(4-chlorophenyl)thio]-N-pentylpropanamide](/img/structure/B4116844.png)
2-[(4-chlorophenyl)thio]-N-pentylpropanamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-pentylpropanamide, also known as CP 55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic properties. It was first synthesized in the 1980s by Pfizer, and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic properties in animal models of pain, and may be useful in treating chronic pain conditions. In addition, this compound 55940 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions. Finally, this compound 55940 has been shown to have anti-cancer properties in vitro, although further research is needed to determine its potential as a cancer treatment.
Wirkmechanismus
2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 acts on the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, appetite regulation, and immune function. Specifically, this compound 55940 is a high-affinity agonist for both the CB1 and CB2 receptors, which are the primary receptors for endocannabinoids in the body. By activating these receptors, this compound 55940 can modulate a variety of physiological processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound 55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-cancer properties. It has been shown to reduce pain sensitivity in animal models of pain, and may be useful in treating chronic pain conditions. In addition, this compound 55940 has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting that it may have potential as a treatment for inflammatory conditions. Finally, this compound 55940 has been shown to have anti-cancer properties in vitro, although further research is needed to determine its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling on various physiological processes in a controlled manner. However, one limitation of using this compound 55940 is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body. In addition, this compound 55940 is a controlled substance and must be handled and stored appropriately to ensure safety and compliance with regulations.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-pentylpropanamide 55940. One area of interest is its potential as a treatment for chronic pain conditions, as it has been shown to have analgesic properties in animal models of pain. In addition, further research is needed to determine its potential as a treatment for inflammatory conditions and neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of this compound 55940 as a cancer treatment, as it has shown promising results in vitro but has not yet been tested in clinical trials.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-pentylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS/c1-3-4-5-10-16-14(17)11(2)18-13-8-6-12(15)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUAMWNWCESJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(C)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)

![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)
![dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate](/img/structure/B4116868.png)